molecular formula C11H12BrN3O B15225454 N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide

N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide

Cat. No.: B15225454
M. Wt: 282.14 g/mol
InChI Key: NMCUSHFETLDUIQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O It is a derivative of pyridine, featuring a bromine atom and a cyano group attached to the pyridine ring, along with a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide typically involves the bromination of a pyridine derivative followed by the introduction of a cyano group and the attachment of a pivalamide group. One common method involves the following steps:

    Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyanation: The brominated pyridine is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) under appropriate conditions.

    Pivalamide Formation: The final step involves the reaction of the cyano-substituted pyridine with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce new functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or other reduced forms.

Scientific Research Applications

N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical interactions, while the pivalamide group can influence the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
  • N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide
  • N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide

Uniqueness

N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and cyano groups, along with the pivalamide moiety, provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-(2-bromo-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16)

InChI Key

NMCUSHFETLDUIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Br

Origin of Product

United States

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